[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate
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Overview
Description
(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate pentacyclic framework, which includes multiple functional groups such as hydroxyl, methylidene, and acetate groups. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions, followed by the introduction of functional groups via selective oxidation, reduction, and substitution reactions. Specific reagents and catalysts are employed to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to scale up the production process. Additionally, purification methods like chromatography and recrystallization are employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology: In biological research, the compound’s reactivity can be harnessed to study enzyme mechanisms and protein-ligand interactions. Its structural features may also be explored for developing enzyme inhibitors or activators.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery. Its ability to interact with biological targets could lead to the development of new therapeutic agents for various diseases.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group diversity make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of (1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. For example, the hydroxyl group may participate in hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid, which can further modulate biological pathways.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares some structural similarities with the target compound, particularly in the presence of multiple functional groups and a cyclic framework.
Uniqueness: The uniqueness of (1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.1?,?.0(1),(1)(1).0(2),?]octadecan-7-yl acetate lies in its intricate pentacyclic structure and the presence of diverse functional groups. This combination of features imparts distinct reactivity and potential for various scientific applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H28O6 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12?,13?,15?,16?,17?,19?,21-,22-/m1/s1 |
InChI Key |
DCULYKVTBAXAER-XESDGNJPSA-N |
Isomeric SMILES |
CC(=O)OC1C(=C)C2CCC3[C@]1(C2)C(=O)C(C4[C@]35COC(C4(C)C)CC5=O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O |
Origin of Product |
United States |
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